molecular formula C12H10F3NO B1429192 Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- CAS No. 942491-77-2

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-

Cat. No.: B1429192
CAS No.: 942491-77-2
M. Wt: 241.21 g/mol
InChI Key: GQJHEXWUOZBYOT-UHFFFAOYSA-N
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Description

Electronic Structure and Orbital Interactions

The molecular architecture of ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- is fundamentally shaped by the interplay between the electron-withdrawing trifluoromethyl group and the nitrogen-containing heterocyclic framework. Stereoelectronic effects play a crucial role in determining the molecular geometry and reactivity patterns of this compound. The trifluoromethyl group attached to the carbonyl carbon creates a significant electronic perturbation that extends throughout the molecular framework, influencing both the ground state geometry and the transition state energies for conformational interconversion.

The presence of the imine nitrogen within the tetrahydronaphthalene ring system establishes a network of orbital interactions that stabilize specific conformational arrangements. These stereoelectronic effects involve donor-acceptor interactions between filled bonding orbitals and empty antibonding orbitals, with the nitrogen lone pair serving as an electron donor and the carbonyl group functioning as an electron acceptor. The geometric constraints imposed by the fused ring system create an environment where these orbital interactions are optimally aligned for maximum stabilization.

Computational analysis reveals that the trifluoromethyl group exerts a destabilizing effect on nearby carbenium ion-like character, consistent with the general observation that CF3 groups destabilize positively charged centers when positioned in close proximity. This electronic influence extends to the imine nitrogen, affecting the electron density distribution and subsequent reactivity patterns of the compound.

Molecular Geometry and Bond Length Analysis

The molecular geometry of ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- exhibits several distinctive features that arise from the structural constraints imposed by the fused ring system and the electronic effects of the trifluoromethyl substituent. The tetrahydronaphthalene framework adopts a non-planar conformation that accommodates the imine bridge while minimizing steric strain.

The carbon-nitrogen bond lengths within the imine bridge show characteristic values that reflect the hybridization state of the nitrogen atom and its integration into the cyclic framework. The carbonyl carbon-carbon bond connecting the trifluoromethyl group demonstrates elongation compared to simple trifluoroacetophenone derivatives, indicating the influence of the rigid cyclic system on bond length optimization.

Bond Type Length (Angstroms) Electronic Character
Carbon-Nitrogen (Imine) 1.47-1.50 sp3 hybridized
Carbonyl Carbon-Carbon 1.54-1.56 Elongated due to ring strain
Carbon-Fluorine 1.32-1.35 Standard CF3 geometry
Aromatic Carbon-Carbon 1.39-1.42 Conjugated system

The spatial arrangement of the trifluoromethyl group relative to the aromatic ring demonstrates a preferred orientation that maximizes orbital overlap while minimizing steric interactions. This geometric preference is dictated by the stereoelectronic requirements of the system and the conformational constraints imposed by the cyclic framework.

Properties

IUPAC Name

1-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)16-9-5-6-10(16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJHEXWUOZBYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- (CAS No. 942491-78-3) is a complex organic compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- is characterized by the following:

Property Details
Molecular Formula C12H9F3N2O3
Molecular Weight 286.21 g/mol
IUPAC Name 2,2,2-trifluoro-1-(4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)ethanone
InChI Key ZKRNJESLOKMNBT-UHFFFAOYSA-N
Canonical SMILES C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)N+[O-]

The biological activity of Ethanone can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The nitronaphthalene moiety may interact with specific enzymes or receptors, leading to modulation of their activities and consequent biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with G protein-coupled receptors (GPCRs) could influence signaling pathways related to various physiological processes.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

Case Studies and Experimental Data

A comprehensive review of available literature reveals several case studies that underline the biological significance of Ethanone:

  • Case Study 1: A study demonstrated that related trifluorinated compounds exhibited significant inhibition of tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
  • Case Study 2: Research on analogs indicated that these compounds could act as selective modulators of GPCRs involved in pain perception and mood regulation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-
  • CAS No.: 942491-77-2
  • Molecular Formula: C₁₂H₁₀F₃NO
  • Structure : Features a tetrahydronaphthalene ring system fused with an imin group (N-containing bridge) at the 1,4-positions and a trifluoroacetyl (CF₃-C=O) substituent at the 9-position .

Key Characteristics :

  • The imin bridge introduces basicity and may influence intermolecular interactions in crystalline states .
Table 1: Structural and Functional Group Comparison
Compound Name (CAS No.) Molecular Formula Key Substituents/Functional Groups Structural Differences vs. Target Compound
Target Compound (942491-77-2) C₁₂H₁₀F₃NO Trifluoroacetyl, imin bridge Reference compound
(1S,4R,9S)-5-(Trifluoromethyl)-...-9-amine (LT3) C₁₂H₁₂F₃N Trifluoromethyl, amine group Replaces ketone with amine; stereospecific (1S,4R,9S)
RAC-6-Nitro-...tert-butyl ester (942492-08-2) C₁₅H₁₈N₂O₄ Nitro, tert-butyl ester Adds nitro and ester groups; no fluorine
1-(Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone C₁₅H₂₄O Ethanone, methyl groups Fully saturated octahydro structure; no nitrogen
Key Findings :

Imin vs. Amine: The imin bridge (N in a ring) in the target compound reduces basicity compared to LT3’s primary amine, which may affect protonation states under physiological conditions .

Substituent Effects: The nitro and tert-butyl ester groups in CAS 942492-08-2 increase molecular weight (C₁₅H₁₈N₂O₄ vs. C₁₂H₁₀F₃NO) and likely reduce volatility compared to the fluorine-rich target compound . The octahydro-naphthalenyl derivative (CAS 54464-57-2) lacks nitrogen and fluorine, resulting in lower polarity and applications in fragrances rather than pharmaceuticals .

Table 2: Inferred Physicochemical Properties
Property Target Compound LT3 CAS 942492-08-2 CAS 54464-57-2
Molecular Weight 241.21 g/mol 227.22 g/mol 290.32 g/mol 220.35 g/mol
Polarity High (CF₃, C=O) Moderate (CF₃, NH₂) High (NO₂, ester) Low (alkyl chains)
Volatility Moderate Low Very low High
Potential Use Pharmaceuticals Pharmaceuticals Synthetic intermediates Fragrances

Preparation Methods

Fluorination and Carbonyl Functionalization

A common approach involves initial fluorination of aromatic or heterocyclic precursors, such as phenyl or tetrahydronaphthalene derivatives, using reagents like tetrabutyl ammonium fluoride (TBAF). For example, a typical step involves:

TBAF in tetrahydrofuran (THF) at 20°C under inert atmosphere for 6 hours, facilitating nucleophilic fluorination.

This step introduces the trifluoromethyl group at the desired position, which is critical for the compound's biological activity.

Formation of the Imine Linkage

Subsequent steps often involve condensation reactions between the fluorinated carbonyl compounds and amine derivatives to form the imine linkage, crucial for the tetrahydronaphthalene-imin structure. This can be achieved via:

Reaction of the fluorinated ketone with a suitable amine in dichloromethane, using sodium carbonate as a base, followed by purification.

Cyclization and Final Functionalization

The last stage often involves cyclization to form the tetrahydronaphthalene core, followed by oxidation or reduction steps to finalize the structure. The use of reagents like Dess-Martin periodinane or other oxidants facilitates the formation of the desired heterocyclic system.

Detailed Synthetic Steps and Data

Step Reagents Conditions Purpose Reference
Fluorination Tetrabutyl ammonium fluoride (TBAF) THF, 20°C, inert atmosphere Introduce trifluoromethyl group
Carbonyl Activation Dess-Martin periodinane Dichloromethane, 20°C Oxidize alcohols to ketones
Imine Formation Amine derivatives Room temperature, solvent varies Form tetrahydronaphthalene-imin
Cyclization Acid or base catalysis Reflux or controlled temperature Form heterocyclic core

Research Findings and Optimization

Research indicates that the yield and purity of the final compound depend heavily on reaction conditions such as temperature, solvent choice, and reagent purity. For example:

  • Fluorination efficiency improves significantly when using tetrabutyl ammonium fluoride in anhydrous THF at controlled temperatures.
  • Imine formation is optimized at slightly acidic pH to favor condensation.
  • Cyclization steps benefit from acid catalysis under reflux conditions, promoting heterocycle formation with high regioselectivity.

Yield Data

Method Typical Yield Notes
Fluorination + Condensation 65-80% Dependent on reagent purity and reaction control
Multi-step Synthesis 50-70% Overall yield, cumulative of individual steps

Notes and Considerations

  • The synthesis of this compound requires strict control of reaction conditions to prevent side reactions, especially during fluorination and cyclization.
  • The choice of solvents and reagents critically influences the regioselectivity and yield.
  • Purification typically involves column chromatography and recrystallization to isolate high-purity intermediates and final products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this trifluoroethanone derivative, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : Introduce the trifluoroacetyl group via reaction of tetrahydronaphthalen-1,4-imine intermediates with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under inert conditions .
  • Condensation reactions : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to control imine formation and reduce side products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How can the compound’s structural integrity and purity be validated?

  • Characterization techniques :

  • NMR spectroscopy : Prioritize 19F^{19}\text{F} NMR (δ range: -60 to -80 ppm for CF3_3) and 1H^{1}\text{H} NMR (aromatic protons at δ 6.5–8.0 ppm) to confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and isotopic patterns (e.g., chlorine or fluorine signatures) .
  • X-ray crystallography : If single crystals form, use SHELXL for refinement to resolve bond angles and confirm the imine geometry .

Q. What stability studies are critical for this compound under laboratory storage conditions?

  • Protocol :

  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (likely >150°C due to fluorinated groups) .
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Hydrolytic stability : Test in buffered solutions (pH 4–9) to assess susceptibility to imine hydrolysis; use 19F^{19}\text{F} NMR for real-time monitoring .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its pharmacological activity, and what computational tools can predict binding affinities?

  • Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the CF3_3 group on reactivity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with hydrophobic pockets, leveraging the tetrahydronaphthalene moiety) .
  • SAR studies : Systematically modify the imine substituents or fluorine positions and correlate with activity (e.g., IC50_{50} in enzyme inhibition assays) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Case study :

  • Purity assessment : Re-examine impurities (e.g., hydrolyzed byproducts) using LC-MS and compare with literature .
  • Assay conditions : Validate experimental parameters (e.g., cell line viability, solvent DMSO concentration) that may artifactually inflate/deflate activity .
  • Meta-analysis : Cross-reference fluorinated analogs (e.g., 2,2,2-trifluoro-1-phenylethanone ) to identify trends in logP vs. bioavailability .

Q. How can isotopic labeling (e.g., 18F^{18}\text{F}) be applied to track metabolic pathways in vivo?

  • Protocol :

  • Radiosynthesis : Incorporate 18F^{18}\text{F} via nucleophilic aromatic substitution using K18F^{18}\text{F}/Kryptofix® complex; optimize reaction time (<30 min) and temperature (80–100°C) .
  • PET imaging : Administer labeled compound to rodent models and quantify biodistribution using dynamic PET-CT; correlate with ex vivo tissue analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-

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